molecular formula C5H8N4S B2493401 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine CAS No. 1343676-60-7

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine

Cat. No.: B2493401
CAS No.: 1343676-60-7
M. Wt: 156.21
InChI Key: MYXYTRFBKSWLAP-UHFFFAOYSA-N
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Description

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine is a chemical compound known for its unique structure, which includes a thiadiazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine typically involves the reaction of 1,3,4-thiadiazole derivatives with azetidine derivatives under specific conditions. One common method includes the use of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiadiazole and azetidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c6-4-1-9(2-4)5-8-7-3-10-5/h3-4H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXYTRFBKSWLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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